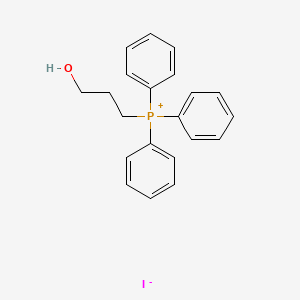

(3-Hydroxypropyl)triphenylphosphonium iodide

Description

(3-Hydroxypropyl)triphenylphosphonium iodide (C₂₁H₂₂IOP, MW: 448.29) is a quaternary phosphonium salt characterized by a hydroxyl-functionalized alkyl chain attached to the phosphonium center. It is synthesized via nucleophilic substitution between triphenylphosphine and 3-bromopropan-1-ol, followed by iodide ion exchange . This compound is notable for its application in mitochondrial-targeted drug delivery systems, such as the synthesis of Mito-DHP derivatives, which exhibit radioprotective and antioxidant activities by mitigating oxidative damage in cellular models . The hydroxyl group enhances hydrophilicity and facilitates conjugation with bioactive molecules, enabling precise mitochondrial targeting.

Properties

IUPAC Name |

3-hydroxypropyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22OP.HI/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPPTFDKMMKCIQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22IOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466003 | |

| Record name | (3-Hydroxypropyl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14580-95-1 | |

| Record name | NSC158462 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Hydroxypropyl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-HYDROXYPROPYL)-TRIPHENYLPHOSPHONIUM IODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxypropyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with 3-chloropropanol in the presence of an iodide source. The reaction proceeds via a nucleophilic substitution mechanism, where the triphenylphosphine attacks the carbon atom bonded to the chlorine, resulting in the formation of the phosphonium salt.

Reaction Conditions:

Reagents: Triphenylphosphine, 3-chloropropanol, sodium iodide or potassium iodide.

Solvent: Anhydrous acetonitrile or tetrahydrofuran.

Temperature: The reaction is typically carried out at room temperature to 60°C.

Time: The reaction time can vary from several hours to overnight, depending on the specific conditions used.

Industrial Production Methods: While specific industrial production methods for (3-Hydroxypropyl)triphenylphosphonium iodide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxypropyl)triphenylphosphonium iodide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The phosphonium group can be reduced under specific conditions.

Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as cyanide (CN-) or thiolate (RS-) can be used for substitution reactions.

Major Products:

Oxidation: Formation of (3-oxopropyl)triphenylphosphonium iodide.

Reduction: Formation of (3-hydroxypropyl)triphenylphosphine.

Substitution: Formation of various substituted triphenylphosphonium compounds depending on the nucleophile used.

Scientific Research Applications

(3-Hydroxypropyl)triphenylphosphonium iodide is a phosphonium salt with several applications in scientific research, particularly in the development of targeted drug delivery systems and as an intermediate in chemical synthesis .

Scientific Research Applications

(3-Hydroxypropyl)triphenylphosphonium iodide can be used in the following applications:

- Targeted Drug Delivery: (3-Hydroxypropyl)triphenylphosphonium iodide can be used in targeted drug delivery into mitochondria of tumor cells .

- Synthesis of Phosphonium Salts: (3-Hydroxypropyl)triphenylphosphonium iodide is used in the synthesis of other phosphonium salts with antitumor activity .

- Artificial Sensory Organs: Research has been done on artificial sensory organs, with emphasis on the clinical results of artificial nerves and the concept of in situ tissue engineering .

Rational Design of Phosphonium Salts

The rational design of phosphonium salts like (3-Hydroxypropyl)triphenylphosphonium iodide shows promise as new vectors for targeted delivery into mitochondria of tumor cells .

Liposomal Systems

Liposomal systems based on phosphonium salt (3-Hydroxypropyl)triphenylphosphonium iodide and L-α-phosphatidylcholine (PC) have been created to improve bioavailability and reduce toxicity. These systems are produced using the thin film rehydration method and exhibit cytotoxic properties .

Chemical Synthesis

2-hydroxypropyltriphenylphosphonium iodides can be obtained by using the methodology for the disclosure of epichlorohydrin with alcohols in the presence of boron trifluoride etherate, followed by the substitution of iodine for chlorine and treatment with triphenylphosphine . Target phosphonium salts are formed by heating 3-alkoxy-2-hydroxy-1-iodopropanes with triphenylphosphine in acetonitrile in high yields .

Mitochondrial Targeting

The triphenylphosphonium ion has been used to deliver compounds across the mitochondrion membrane . Engineered triphenylphosphonium-based, mitochondrial-targeted drugs can shuttle drugs to the mitochondria of cancer cells and trigger oxidative stress .

Safety Information

Mechanism of Action

The mechanism of action of (3-Hydroxypropyl)triphenylphosphonium iodide is primarily related to its ability to target mitochondria. The triphenylphosphonium group facilitates the accumulation of the compound within the mitochondria due to its lipophilic cationic nature. Once inside the mitochondria, the compound can exert its effects by interacting with mitochondrial membranes or enzymes, potentially disrupting mitochondrial function and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

Triphenylphosphonium salts vary in their substituents, which influence their physical properties, reactivity, and applications. Key analogues include:

Physical Properties

- Solubility: The hydroxyl group in (3-hydroxypropyl)triphenylphosphonium iodide improves solubility in polar solvents (e.g., water, methanol) compared to hydrophobic analogues like cyclohexyl or benzyl derivatives.

- Melting Points : Isopropyl and methyl derivatives exhibit melting points of 190–194°C and ~200°C, respectively, while the hydroxypropyl variant’s melting point is unreported but likely higher due to hydrogen bonding.

Biological Activity

(3-Hydroxypropyl)triphenylphosphonium iodide is a compound that has garnered attention for its potential biological activities, particularly in the context of mitochondrial targeting and cytotoxic effects against cancer cells. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for therapeutic use.

Chemical Structure and Properties

(3-Hydroxypropyl)triphenylphosphonium iodide belongs to a class of cationic compounds characterized by the triphenylphosphonium moiety, which is known for its ability to selectively accumulate in mitochondria due to the negative membrane potential. This property is crucial for its biological activity, particularly in targeting mitochondrial functions.

- Mitochondrial Targeting : The compound exhibits a strong affinity for mitochondria, allowing it to interfere with mitochondrial functions. This targeting is significant in cancer therapy, where mitochondrial dysfunction can lead to apoptosis in tumor cells .

- Reactive Oxygen Species (ROS) Modulation : Studies indicate that (3-hydroxypropyl)triphenylphosphonium iodide can modulate ROS levels within cells. By influencing oxidative stress pathways, it may enhance the efficacy of other therapeutic agents or act as a standalone treatment .

- Apoptotic Induction : The compound has been shown to induce apoptosis in various cancer cell lines. Mechanistic studies reveal that it triggers mitochondrial depolarization and activates apoptotic pathways through caspase activation .

Cytotoxicity Against Cancer Cells

Research has demonstrated that (3-hydroxypropyl)triphenylphosphonium iodide exhibits significant cytotoxic effects against several cancer cell lines, including bladder and liver carcinoma cells. The following table summarizes key findings regarding its cytotoxic activity:

Case Studies and Research Findings

- Neuroprotective Potential : A study explored the neuroprotective effects of triphenylphosphonium derivatives, including (3-hydroxypropyl)triphenylphosphonium iodide, highlighting their ability to protect neuronal cells from oxidative stress-induced damage. The research suggested potential applications in treating neurodegenerative diseases by mitigating ROS production .

- Antitumor Activity : In vivo studies using animal models demonstrated that the compound effectively inhibited tumor growth in H22-bearing mice, showcasing its potential as an antitumor agent. The mechanism was linked to alterations in ROS levels and modulation of apoptotic markers such as TNF-α and VEGF .

- Mechanistic Insights : Detailed molecular docking studies have provided insights into how (3-hydroxypropyl)triphenylphosphonium iodide interacts with mitochondrial targets, enhancing our understanding of its structure-activity relationship and guiding future modifications for improved efficacy .

Q & A

Basic Research Questions

Q. How can the identity and purity of (3-hydroxypropyl)triphenylphosphonium iodide be confirmed experimentally?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR to confirm the presence of the hydroxypropyl group (δ ~1.8 ppm for -CH- and δ ~3.6 ppm for -CH-OH). The triphenylphosphonium moiety shows aromatic proton signals at δ ~7.4–7.8 ppm .

- Melting Point : Compare observed melting points with literature values (e.g., structurally similar methyltriphenylphosphonium iodide melts at 183–188°C ).

- Elemental Analysis : Verify C, H, and P content against the molecular formula (CHIOP, MW = 448.29) .

- Mass Spectrometry : High-resolution MS can confirm the molecular ion peak at m/z 448.287 .

Q. What storage conditions are recommended to maintain the stability of (3-hydroxypropyl)triphenylphosphonium iodide?

- Methodological Answer :

- Store in a desiccator at 0–6°C to prevent hydrolysis of the hydroxypropyl group and minimize iodide ion oxidation .

- Use amber glassware to avoid light-induced decomposition. For long-term storage, seal under inert gas (e.g., argon) .

Q. What are common synthetic routes to prepare (3-hydroxypropyl)triphenylphosphonium iodide?

- Methodological Answer :

- Quaternization Reaction : React triphenylphosphine with 3-iodo-1-propanol in dry THF under reflux for 12–24 hours. Monitor progress via -NMR (shift from δ ~−5 ppm for PPh to δ ~25 ppm for the phosphonium salt) .

- Purification : Recrystallize from ethanol/ethyl acetate to remove unreacted starting materials .

Advanced Research Questions

Q. How does the hydroxypropyl substituent influence reactivity in Wittig reactions compared to methyl or isopropyl analogs?

- Methodological Answer :

- Steric Effects : The hydroxypropyl group introduces steric hindrance, slowing ylide formation. Use stronger bases (e.g., n-BuLi instead of NaH) to deprotonate the α-carbon .

- Electronic Effects : The -OH group stabilizes the ylide via hydrogen bonding, potentially improving selectivity in aldehyde/ketone reactions. Protect the hydroxyl group (e.g., as a TBS ether) to prevent side reactions .

- Comparative Data : Methyltriphenylphosphonium iodide (mp 183–188°C ) reacts faster but with lower selectivity than hydroxypropyl derivatives in sterically demanding substrates .

Q. How can reaction conditions be optimized for synthesizing allylic alcohols or epoxides using this compound?

- Methodological Answer :

- Solvent Choice : Use anhydrous THF or DMF to enhance ylide stability. Avoid protic solvents to prevent premature hydrolysis .

- Base Selection : Employ n-BuLi at −78°C for controlled ylide generation. For epoxidation, use meta-chloroperbenzoic acid (MCPBA) in dry CHCl at 0°C to minimize side reactions .

- Workup : Quench with saturated NHCl, extract with dichloromethane, and purify via column chromatography (SiO, hexane/ethyl acetate gradient) .

Q. How can researchers address discrepancies in reported yields for ylide-mediated syntheses?

- Methodological Answer :

- Parameter Screening : Systematically vary reaction time, temperature, and stoichiometry (e.g., 1.2–2.0 equivalents of ylide precursor). Use design-of-experiment (DoE) software to identify critical factors .

- Contamination Check : Analyze starting materials for moisture (via Karl Fischer titration) and phosphine oxide byproducts (via -NMR) .

- Alternative Methods : Compare with ylides generated from methyl- or isopropyl-substituted phosphonium salts (e.g., isopropyl triphenylphosphonium iodide, CAS 2065-66-9 ) to isolate substituent-specific effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.